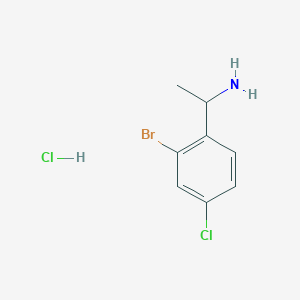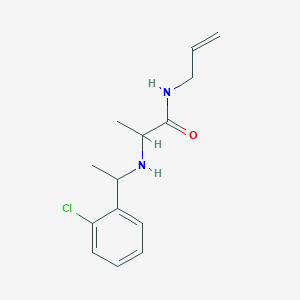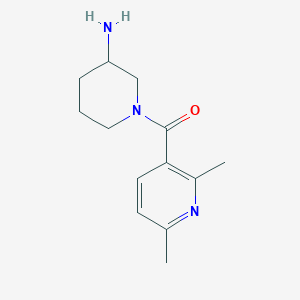![molecular formula C10H13NO2 B14914076 (S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol](/img/structure/B14914076.png)
(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by its oxazine ring structure, which is fused to a benzene ring, and a methanol group attached to the sixth position of the benzene ring. The (S)-configuration indicates that the compound is chiral and exists in a specific enantiomeric form.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol typically involves the following steps:
Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and an aldehyde or ketone.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction, which involves the addition of formaldehyde followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazine ring can be reduced to form a more saturated ring structure.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to introduce halogen or nitro groups.
Major Products Formed
Oxidation: Formation of (S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)aldehyde or (S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carboxylic acid.
Reduction: Formation of a more saturated oxazine ring structure.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学研究应用
(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazine ring structure allows the compound to fit into the active sites of enzymes, where it can inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
®-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol: The enantiomer of the compound with similar chemical properties but different biological activity.
(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethanol: A compound with an ethanol group instead of a methanol group, which may have different reactivity and applications.
(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)amine: A compound with an amine group, which can exhibit different chemical and biological properties.
Uniqueness
(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activity. Its oxazine ring structure also provides a versatile scaffold for the development of new compounds with diverse applications.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
[(2S)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl]methanol |
InChI |
InChI=1S/C10H13NO2/c1-7-5-11-9-4-8(6-12)2-3-10(9)13-7/h2-4,7,11-12H,5-6H2,1H3/t7-/m0/s1 |
InChI 键 |
VPNFIHWXWXYSAA-ZETCQYMHSA-N |
手性 SMILES |
C[C@H]1CNC2=C(O1)C=CC(=C2)CO |
规范 SMILES |
CC1CNC2=C(O1)C=CC(=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14913997.png)
![(5-Bromothiophen-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14914004.png)

![N-[(4-ethoxyphenyl)(2-oxido-1,3,2-benzodioxaphosphol-2-yl)methyl]-4-methylaniline](/img/structure/B14914010.png)




![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)


![n-(1h-Benzo[d]imidazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B14914059.png)
![Methyl 4-[(cyclopropylformamido)methyl]benzoate](/img/structure/B14914064.png)

